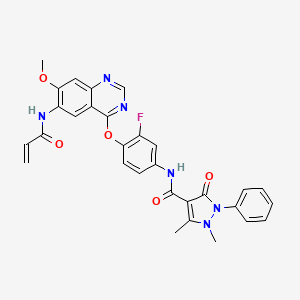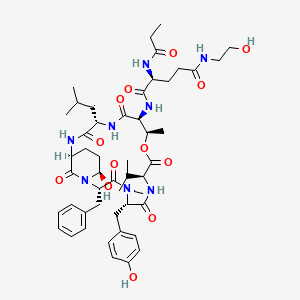
Crocapeptin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crocapeptin C involves the formation of the amino-hydroxy-piperidone moiety through the concerted action of P450 enzymes and helper proteins . The detailed synthetic route includes the use of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure .
Industrial Production Methods
Currently, this compound is primarily isolated from natural sources, specifically the myxobacterium Melittangium boletus . Industrial-scale production methods are still under development, focusing on optimizing the fermentation conditions and extraction processes to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Crocapeptin C undergoes various chemical reactions, including:
Substitution: Substitution reactions involving the Ahp moiety can lead to the formation of derivatives with different biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Crocapeptin C has a wide range of scientific research applications, including:
Mechanism of Action
Crocapeptin C exerts its effects through the inhibition of protease enzymes . The Ahp moiety plays a crucial role in binding to the active site of the protease, preventing its activity and thereby exerting its biological effects . The molecular targets and pathways involved include the inhibition of specific proteases, which can lead to various downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Crocapeptin C is part of the cyanopeptolin-type peptides, which include other compounds such as streptopeptolin . These compounds share the Ahp moiety and exhibit similar biological activities, particularly as protease inhibitors .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure and the specific microbial source from which it is isolated .
Properties
Molecular Formula |
C49H70N8O13 |
|---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-N'-(2-hydroxyethyl)-2-(propanoylamino)pentanediamide |
InChI |
InChI=1S/C49H70N8O13/c1-8-38(60)51-33(18-20-39(61)50-22-23-58)43(63)55-42-29(6)70-49(69)41(28(4)5)54-45(65)36(25-31-14-16-32(59)17-15-31)56(7)48(68)37(26-30-12-10-9-11-13-30)57-40(62)21-19-34(47(57)67)52-44(64)35(24-27(2)3)53-46(42)66/h9-17,27-29,33-37,40-42,58-59,62H,8,18-26H2,1-7H3,(H,50,61)(H,51,60)(H,52,64)(H,53,66)(H,54,65)(H,55,63)/t29-,33+,34+,35+,36+,37+,40-,41+,42+/m1/s1 |
InChI Key |
MNZVVCZFHHWGGD-JNYKPYMTSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CCC(=O)NCCO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCC(=O)NC(CCC(=O)NCCO)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


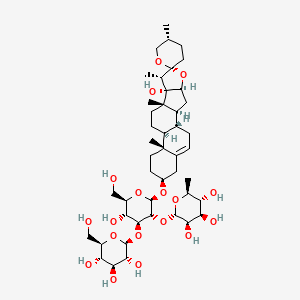
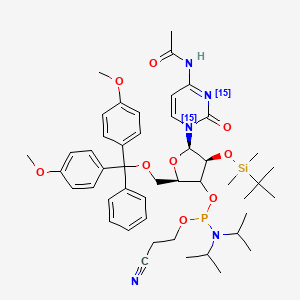
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
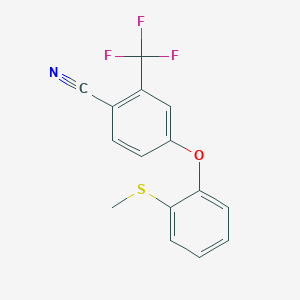

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

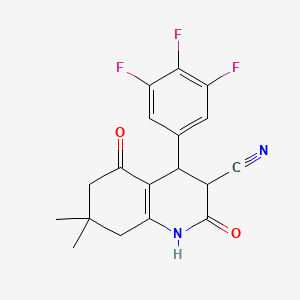
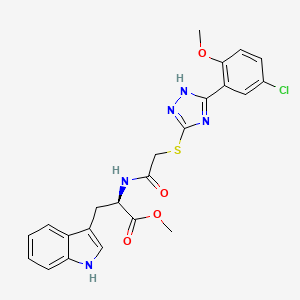
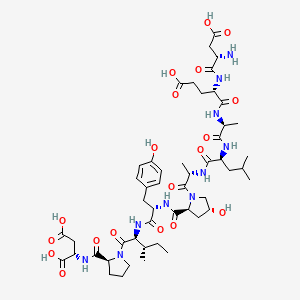
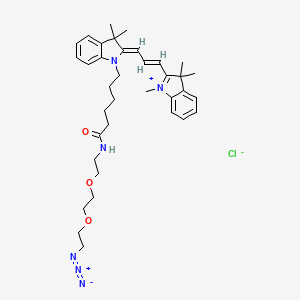
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
